molecular formula C15H21NO3 B8648007 Benzyl 1-(hydroxymethyl)cyclohexylcarbamate

Benzyl 1-(hydroxymethyl)cyclohexylcarbamate

Cat. No. B8648007
M. Wt: 263.33 g/mol
InChI Key: GPYPYXRLOOOIKT-UHFFFAOYSA-N
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Patent
US06353006B1

Procedure details

To a solution of 1-(benzyloxycarbonylamino)cyclohexane-1-carboxylic acid (4.16 g, 15.0 mmol) and N-methylmorpholine (1.81 mL, 16.5 mmol) in DME (15 mL) at 4° C. was slowly added isobutyl chloroformate (2.14 mL, 16.5 mmol) and the reaction mixture was stirred for 5 min, then filtered into a pre-cooled (4° C.) flask. Sodium borohydride (0.85 g, 22.5 mmol) in water (7 mL) wag added followed immediately by water (500 mL). The reaction was then warmed to 20° C. and stirred for 30 min. The reaction mixture was extracted with CH2Cl2 and concentrated under reduced pressure to yield 1-(benzyloxycarbonylamino)-1-(hydroxymethyl)cyclohexane (4.0 g, 100%): TLC (25% EtOAc/hex) Rf0.11.
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
1.81 mL
Type
reactant
Reaction Step Two
Quantity
2.14 mL
Type
reactant
Reaction Step Three
Quantity
0.85 g
Type
reactant
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([NH:11][C:12]1([C:18](O)=[O:19])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CN1CCOCC1.ClC(OCC(C)C)=O.[BH4-].[Na+]>COCCOC.O>[CH2:1]([O:8][C:9]([NH:11][C:12]1([CH2:18][OH:19])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]1)=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4.16 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC1(CCCCC1)C(=O)O
Step Two
Name
Quantity
1.81 mL
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
Quantity
2.14 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Four
Name
Quantity
0.85 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
COCCOC
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 4° C.
FILTRATION
Type
FILTRATION
Details
filtered into
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then warmed to 20° C.
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC1(CCCCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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